2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole
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Overview
Description
2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both hydrazinyl and methylthiazole groups in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole typically involves the condensation of 2-hydrazinylpyridine with 4-methylthiazole under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions may require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and interact with nucleic acids also plays a crucial role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combined hydrazinyl and methylthiazole groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10N4S |
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Molecular Weight |
206.27 g/mol |
IUPAC Name |
[4-(4-methyl-1,3-thiazol-2-yl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C9H10N4S/c1-6-5-14-9(12-6)7-2-3-11-8(4-7)13-10/h2-5H,10H2,1H3,(H,11,13) |
InChI Key |
ZZKDRDVJAJXDRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=NC=C2)NN |
Origin of Product |
United States |
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